1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

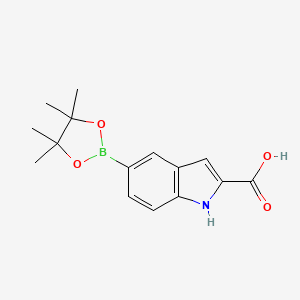

Overview

Description

1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride, also known as MET, is a synthetic compound that has been used extensively in scientific research. This compound has been studied for its potential therapeutic effects in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Triazole Derivatives and Biological Activity

Triazole compounds, including 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride, are of significant interest in scientific research due to their wide range of biological activities. These heterocyclic compounds are explored for their potential in developing new drugs with diverse biological activities. Recent patents and literature highlight the exploration of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole families for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The ongoing research emphasizes the need for new, more efficient preparations of these triazoles, considering green chemistry, energy saving, and sustainability, to address new diseases and the increasing resistance of bacteria and for neglected diseases affecting humanity (Ferreira et al., 2013).

Chemical Properties and Synthesis

The synthesis and physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, have been extensively studied. These derivatives are utilized in various fields such as pharmacy, medicine, engineering, metallurgy, and agriculture. Their applications range from use in optical materials, coloring agents, antioxidants, and corrosion inhibitors, to controlling pests in agriculture. The low toxicity or non-toxic nature of these derivatives makes them particularly attractive for further exploration (Parchenko, 2019).

Application in Polymeric Membranes

1,2,4-Triazole derivatives, such as this compound, show promising applications in the development of proton-conducting fuel cell membranes. Research indicates that these compounds significantly improve the basic characteristics of electrolyte membranes, such as increasing thermal and electrochemical stability, promoting high mechanical strength and morphological stability, and providing high ionic conductivity under anhydrous conditions at elevated temperatures. These advancements highlight the potential of triazole derivatives in enhancing the efficiency and sustainability of fuel cell technologies (Prozorova & Pozdnyakov, 2023).

Synthesis Strategies for Drug Discovery

The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted as a key area in drug discovery. These scaffolds are investigated for their pharmacological significance against cancer cells, microbes, and various diseases. The review of current strategies for the synthesis of these scaffolds emphasizes the need for new and efficient methodologies, furthering the discovery of new drug candidates and expanding the applications of triazole derivatives in medicinal chemistry (Nasri, Bayat, & Kochia, 2021).

properties

IUPAC Name |

1-(4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-4(6)5-8-7-3-9(5)2;;/h3-4H,6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITWLGJKFZVDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=CN1C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

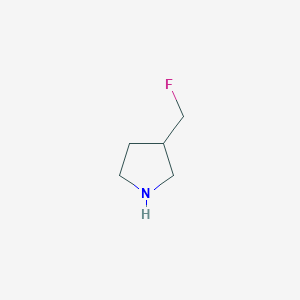

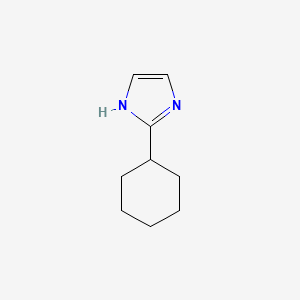

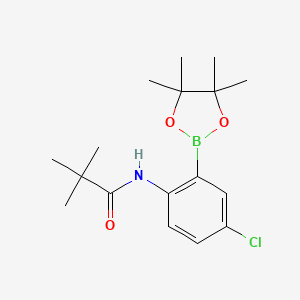

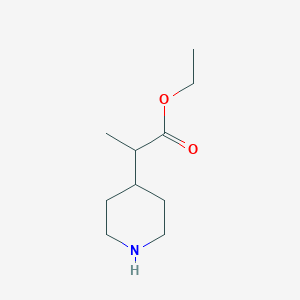

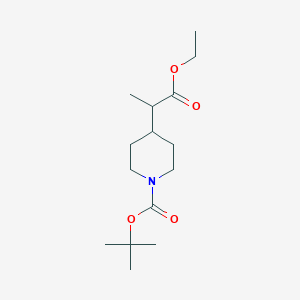

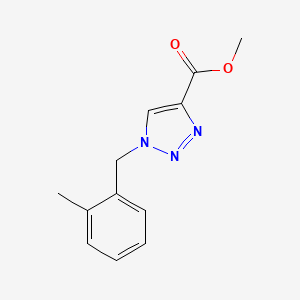

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B3101954.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 98%](/img/structure/B3101966.png)

![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)

![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)